molecular formula C15H24O B010850 (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene CAS No. 19888-33-6

(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

Cat. No. B010850
CAS RN: 19888-33-6
M. Wt: 220.35 g/mol
InChI Key: RKQDKXOBRXTSFS-SGRRRNBRSA-N
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Description

“(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene” is a group of stereoisomers with the chemical formula C₁₅H₂₄O . It is a subclass of humulane-type sesquiterpenoid .


Molecular Structure Analysis

The molecular formula for this compound is C15H24O . The InChI string, which provides a unique identifier for the compound, is also available .

Scientific Research Applications

  • Novel Hydrocarbon Formation : A study by Tomilov et al. (1993) describes the formation of novel hydrocarbons like tetracyclo[7.2.1.02,5.02,8]dodecadienes, highlighting the potential for creating new chemical structures through thermal isomerization processes (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1993).

  • Synthesis of Organic Compounds : Shibata et al. (1980) demonstrated the use of dispiro[2.2.2.2]deca-4,9-diene in synthesizing diverse organic compounds, including dispiro[2.2.4.2]dodeca-4,11-diene and tricyclo[6.4.0.03,6]dodeca-2,7-diene derivatives (Shibata, Tsuji, & Nishida, 1980).

  • Complexation of Metal Atoms : Lazrak et al. (2000) found that the compound's 11-membered ring structure and mirror symmetry might make it suitable for complexing metal atoms (Lazrak, Essassi, El-Bali, & Bolte, 2000).

  • Organic Synthesis and Derivative Formation : Research by Bassioni et al. (2005) indicated the use of 9-Oxabicyclo[3.3.1]nona-2,6-diene in organic synthesis, particularly for producing various dibromo and tribromo derivatives (Bassioni, Delgado, Jaeggy, Köhler, Nogai, & Ruiz-Pérez, 2005).

  • Entry into Tetracyclic Diterpene Ring Systems : Maity and Mukherjee (1983) showed that synthesized tricyclo[6.2.2.01,6]dodeca-2,5-diene-4,9-diones could be used to enter tetracyclic diterpene ring systems, indicating its role in complex organic syntheses (Maity & Mukherjee, 1983).

  • Diels-Alder Reactions : Feast, Musgrave, and Preston (1972) studied the Diels-Alder reactions of dodecafluorotricyclo[5,2,2,0]undeca-2,4,6,9-triene, revealing its potential in controlled pyrolysis to yield polyfluorotricyclo[6,2,2,0]dodeca-2,4,6,9-tetraenes (Feast, Musgrave, & Preston, 1972).

  • Transannular Cyclized Compounds : Hayano and Shirahama (1996) found that treating (6E, 9E)-2,3-epoxy-3,7,11,11-tetramethylcycloundeca-6,9-diene with Et2OBF3 produced novel transannular cyclized compounds and acetates (Hayano & Shirahama, 1996).

  • Synthesis of C2-symmetric 9-oxabicyclo[3.3.1]nona-2,6-dienes : Takahashi et al. (2000) achieved a highly enantio- and diastereo-selective synthesis of C2-symmetric 9-oxabicyclo[3.3.1]nona-2,6-dienes, useful in creating cycloocta-1,5-diene equivalents and corresponding tetrols (Takahashi, Aso, Tanaka, & Suemune, 2000).

properties

IUPAC Name

(4Z,7Z)-1,5,9,9-tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5-,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQDKXOBRXTSFS-QZFXXANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)CC(C=CC1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)CC(/C=C\C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 2
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 3
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 4
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 5
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 6
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

Citations

For This Compound
2
Citations
M Ayaz, M Junaid, F Ullah, A Sadiq, MA Khan… - Lipids in health and …, 2015 - Springer
Background Cholinesterase inhibition is a vital target for the development of novel and mechanism based inhibitors, owing to their role in the breakdown of acetylcholine (ACh) …
Number of citations: 115 link.springer.com
M Féchir, G Weaver, C Roy… - Journal of the American …, 2023 - Taylor & Francis
The impact of the growing environment on the aroma of agricultural products such as wine, coffee, or tea has been investigated in detail, leading to the concept of regional identity; …
Number of citations: 3 www.tandfonline.com

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